1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a unique structure combining a pyrazolopyridine core with a thiophenylmethyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of the Pyrazolopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydrazine derivative and a pyridine aldehyde under acidic or basic conditions.
Attachment of the Methyl Group: The pyrazolopyridine core is then functionalized with a methyl group using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Urea Linkage: The final step involves the reaction of the methylated pyrazolopyridine with thiophen-2-ylmethyl isocyanate to form the desired urea compound. This reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for better control of reaction conditions and the use of cheaper or more readily available reagents.
Chemical Reactions Analysis
Types of Reactions
1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The urea moiety can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in solvents like ethanol or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazolopyridine core can bind to active sites, while the thiophenylmethyl urea moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophenyl group.
1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with a pyridinyl group instead of a thiophenyl group.
Uniqueness
The presence of the thiophenyl group in 1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea imparts unique electronic and steric properties, which can influence its reactivity and binding interactions. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c19-14(16-10-12-4-3-7-20-12)15-8-11-9-17-18-6-2-1-5-13(11)18/h3-4,7,9H,1-2,5-6,8,10H2,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXCWBMUUKJFFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)NCC3=CC=CS3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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